molecular formula C11H18O B13259643 1-Cyclopentylcyclopentane-1-carbaldehyde

1-Cyclopentylcyclopentane-1-carbaldehyde

Cat. No.: B13259643
M. Wt: 166.26 g/mol
InChI Key: YXZXBOGCGLYEII-UHFFFAOYSA-N
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Description

1-Cyclopentylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O It is a cycloalkane derivative featuring a cyclopentane ring substituted with a cyclopentyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopentadiene followed by formylation. This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products:

    Oxidation: Cyclopentylcyclopentane-1-carboxylic acid.

    Reduction: 1-Cyclopentylcyclopentanol.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-Cyclopentylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The cyclopentyl and cyclopentane rings provide structural stability and influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the cyclopentyl group.

    Cyclopentylformaldehyde: Contains a formyl group instead of the cyclopentane ring.

    Cyclopentane-1-carboxaldehyde: Similar but with a different substitution pattern.

Uniqueness: 1-Cyclopentylcyclopentane-1-carbaldehyde is unique due to the presence of both a cyclopentyl group and a cyclopentane ring, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-cyclopentylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h9-10H,1-8H2

InChI Key

YXZXBOGCGLYEII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)C=O

Origin of Product

United States

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